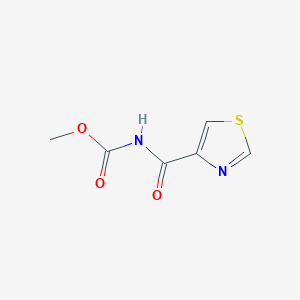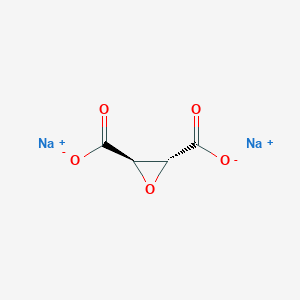
Disodium trans-epoxysuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium trans-epoxysuccinate is a chemical compound that belongs to the class of epoxides. It is characterized by the presence of an epoxide ring and two sodium ions. This compound is known for its role in various chemical reactions and its applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Disodium trans-epoxysuccinate can be synthesized through the epoxidation of maleic acid or its derivatives. The reaction typically involves the use of peracids, such as peracetic acid, under controlled conditions to form the epoxide ring. The reaction is carried out in an aqueous medium, and the product is isolated by neutralizing the reaction mixture with sodium hydroxide to form the disodium salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale epoxidation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced separation techniques, such as crystallization and filtration, are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: Disodium trans-epoxysuccinate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Various Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Disodium trans-epoxysuccinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme-catalyzed reactions and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
Disodium trans-epoxysuccinate can be compared with other epoxides, such as cis-epoxysuccinate and other epoxysuccinate derivatives. While all these compounds share the epoxide ring structure, this compound is unique due to its specific stereochemistry and the presence of sodium ions. This uniqueness influences its reactivity and applications.
Comparación Con Compuestos Similares
- Cis-epoxysuccinate
- Epoxysuccinate derivatives
Disodium trans-epoxysuccinate stands out due to its specific properties and the wide range of applications it offers in various scientific fields.
Propiedades
Número CAS |
41999-61-5 |
|---|---|
Fórmula molecular |
C4H2Na2O5 |
Peso molecular |
176.03 g/mol |
Nombre IUPAC |
disodium;(2R,3R)-oxirane-2,3-dicarboxylate |
InChI |
InChI=1S/C4H4O5.2Na/c5-3(6)1-2(9-1)4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/t1-,2-;;/m1../s1 |
Clave InChI |
BOOBCDRJMPBXQP-OLXYHTOASA-L |
SMILES isomérico |
[C@@H]1([C@@H](O1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1(C(O1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


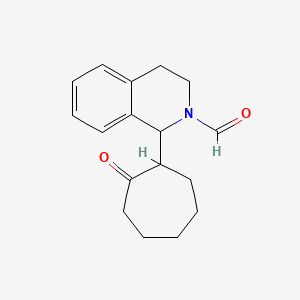
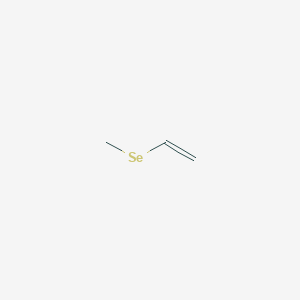
![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14152267.png)
![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B14152274.png)

![5-(4-chlorophenyl)-2,3-bis(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14152283.png)
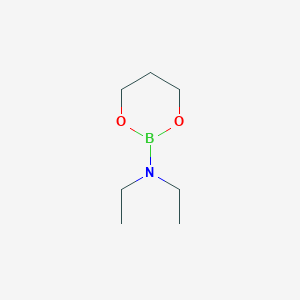
![3-(methylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14152285.png)

![2-({[4-(Methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B14152307.png)

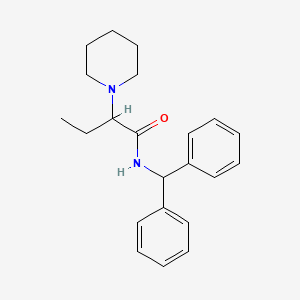
![N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14152334.png)
